molecular formula C4H2BrCl2NS B3262599 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole CAS No. 358672-75-0

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

Cat. No.: B3262599
CAS No.: 358672-75-0
M. Wt: 246.94 g/mol
InChI Key: QPZBTGOUFBSZDI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of bromomethyl and dichloro substituents on the thiazole ring, making it a versatile intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole typically involves the bromomethylation of 2,4-dichloro-1,3-thiazole. One common method includes the reaction of 2,4-dichloro-1,3-thiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This method is efficient and minimizes the generation of toxic byproducts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromomethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the thiazole.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from 5-(bromomethyl)-2,4-dichloro-1,3-thiazole have shown effectiveness against a range of bacterial strains due to their ability to inhibit bacterial enzyme activity .
  • Anticancer Properties : Several studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds derived from this compound have been tested against various cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma), showing promising IC50 values .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of thiazole derivatives on human lung adenocarcinoma cells. The synthesized compounds exhibited IC50 values ranging from 10 to 30 µM, indicating potential for further development as anticancer agents .

Agriculture

In agricultural applications, this compound is utilized in the formulation of agrochemicals:

  • Pesticides and Herbicides : The compound's reactivity allows for the development of new pesticides that target specific pests while minimizing environmental impact. Research has highlighted its efficacy in controlling fungal pathogens in crops .

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)
Compound AFungal Pathogen X85%
Compound BInsect Species Y75%

Materials Science

The compound is also pivotal in materials science for synthesizing advanced materials with unique properties:

  • Conductive Polymers : The incorporation of thiazole derivatives into polymer matrices has been shown to enhance electrical conductivity and thermal stability. This application is particularly relevant in the development of organic electronic devices .

Case Study: Conductive Polymer Development

Research into conductive polymers containing thiazole derivatives revealed improved charge transport properties compared to traditional materials. The synthesized polymers demonstrated potential for use in organic photovoltaic cells .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole involves the reactivity of the bromomethyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromomethyl-2-chloro-1,3-thiazole
  • 5-Bromomethyl-2,4-dichloro-1,3-oxazole
  • 5-Bromomethyl-2,4-dichloro-1,3-imidazole

Uniqueness

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole is unique due to the presence of both bromomethyl and dichloro substituents on the thiazole ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to other similar compounds. The dichloro substituents enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Biological Activity

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with bromomethyl and dichloro groups. The presence of these substituents enhances its reactivity and potential for biological interactions.

The biological activity of this compound primarily arises from the reactivity of the bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, leading to various biological effects.

Anticancer Activity

Research has demonstrated that thiazole derivatives, including this compound, exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit DNA topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. For instance:

  • Inhibitory Activity : Compounds structurally related to this compound have shown significant Top1 inhibition (activity levels ranging from ++ to ++++), indicating potential as anticancer agents .
  • Cytotoxicity : In vitro studies have revealed that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazoles have demonstrated IC50 values lower than those of standard chemotherapy drugs like doxorubicin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Mechanism : The compound may inhibit the activity of specific enzymes or proteins involved in bacterial growth and survival .
  • Efficacy : Thiazole derivatives have shown promising results against various pathogens, including bacteria and fungi. Some studies report MIC values indicating effective antimicrobial activity .

Research Findings and Case Studies

A number of studies have investigated the biological activities of thiazoles and their derivatives:

StudyFindings
Identified strong Top1 inhibition in thiazole-based compounds; potential anticancer applications.
Demonstrated significant cytotoxicity against cancer cell lines; structure–activity relationship (SAR) analysis highlighted critical substituents for activity.
Reported antimicrobial efficacy against resistant strains; MIC values indicated potent activity.

Notable Case Studies

  • Anticancer Screening : A series of thiazole derivatives were synthesized and screened for anticancer activity against human cancer cell lines. Compounds exhibited varying degrees of cytotoxicity with some surpassing established anticancer drugs in efficacy .
  • Antimicrobial Evaluation : Thiazoles were tested against common bacterial strains, revealing MIC values that suggest effectiveness comparable to traditional antibiotics .

Properties

IUPAC Name

5-(bromomethyl)-2,4-dichloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrCl2NS/c5-1-2-3(6)8-4(7)9-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZBTGOUFBSZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrCl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (2,4-dichloro-1,3-thiazol-5-yl)methanol (850 mg, 4.6 mmol) in anhydrous dichloromethane (40 mL) was added dropwise phosphorus tribromide (850 μL, 9.2 mmol). The mixture was stirred at room temperature for 3 hours. The solvent was evaporated. The residue was dried in vacuo, affording 5-(bromomethyl)-2,4-dichloro-1,3-thiazole. The product was used without further purification.
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
850 μL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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